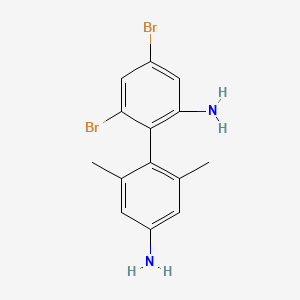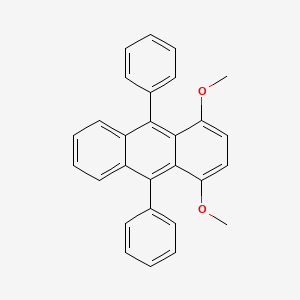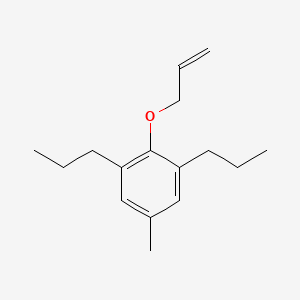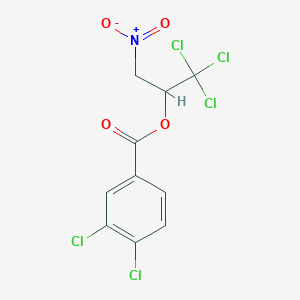
4,6-Dibromo-2',6'-dimethylbiphenyl-2,4'-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibromo-2’,6’-dimethylbiphenyl-2,4’-diamine is an organic compound with the molecular formula C14H12Br2N2 This compound is characterized by the presence of two bromine atoms and two amino groups attached to a biphenyl structure, which also contains two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2’,6’-dimethylbiphenyl-2,4’-diamine typically involves the bromination of 2’,6’-dimethylbiphenyl-2,4’-diamine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve a solvent like chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
4,6-Dibromo-2’,6’-dimethylbiphenyl-2,4’-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced biphenyl derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, sodium ethoxide, or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives with fewer bromine atoms.
Substitution: Biphenyl derivatives with different functional groups replacing the bromine atoms.
科学研究应用
4,6-Dibromo-2’,6’-dimethylbiphenyl-2,4’-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
作用机制
The mechanism of action of 4,6-Dibromo-2’,6’-dimethylbiphenyl-2,4’-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death.
相似化合物的比较
4,6-Dibromo-2’,6’-dimethylbiphenyl-2,4’-diamine can be compared with other similar compounds, such as:
4,4’-Dibromo-2,2’-dinitrobiphenyl: This compound also contains bromine atoms and a biphenyl structure but has nitro groups instead of amino groups.
2,2’-Dibromo-4,4’,5,5’-biphenyltetracarboxylic dianhydride: This compound is used in the production of polyimides for gas separation membranes.
4-Bromo-2,6-dimethylaniline: This compound is used in the preparation of various organic molecules and has applications in the synthesis of pharmaceuticals.
属性
CAS 编号 |
6311-63-3 |
|---|---|
分子式 |
C14H14Br2N2 |
分子量 |
370.08 g/mol |
IUPAC 名称 |
4-(2-amino-4,6-dibromophenyl)-3,5-dimethylaniline |
InChI |
InChI=1S/C14H14Br2N2/c1-7-3-10(17)4-8(2)13(7)14-11(16)5-9(15)6-12(14)18/h3-6H,17-18H2,1-2H3 |
InChI 键 |
VYLZRSBPAZKGCD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C2=C(C=C(C=C2Br)Br)N)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)

![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)






![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)

